Cas no 887982-70-9 (6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid)

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid
- 2-Pyridinecarboxylicacid, 6-[3,5-bis(trifluoromethyl)phenyl]-
- 6-(1-BENZYL-1H-PYRAZOL-4-YL)-PICOLINIC ACID
- 6-[3,5-bis(trifluoromethyl)phenyl]-2-Pyridinecarboxylic acid
- 6-[3,5-bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
- 2-Pyridinecarboxylicacid,6-[3,5-bis(trifluoromethyl)phenyl]
- 6-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)PYRIDINE-2-CARBOXYLIC ACID
- 6-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PICOLINIC ACID
- SY015509
- AB24029
- FT-0749895
- CS-0367234
- A861411
- AC7594
- MFCD06410088
- 6-(3,5-Bis(trifluoromethyl)phenyl)picolinicacid
- 887982-70-9
- AKOS022183895
- DTXSID70647067
- DB-023526
-
- MDL: MFCD06410088
- Inchi: InChI=1S/C14H7F6NO2/c15-13(16,17)8-4-7(5-9(6-8)14(18,19)20)10-2-1-3-11(21-10)12(22)23/h1-6H,(H,22,23)
- InChI Key: JGSFCKHPCIOJSQ-UHFFFAOYSA-N
- SMILES: C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Computed Properties
- Exact Mass: 279.10100
- Monoisotopic Mass: 335.03809744g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 50.2Ų
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- PSA: 68.01000
- LogP: 2.69160
6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC510059-1g |
6-[3,5-Bis(trifluoromethyl)phenyl]picolinic acid |
887982-70-9 | 1g |
£343.00 | 2023-09-01 | ||
Apollo Scientific | PC510059-5g |
6-[3,5-Bis(trifluoromethyl)phenyl]picolinic acid |
887982-70-9 | 5g |
£1106.00 | 2023-09-01 | ||
eNovation Chemicals LLC | D775910-5g |
6-[3,5-Bis(trifluoromethyl)phenyl]picolinic Acid |
887982-70-9 | 95% | 5g |
$865 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437904-5g |
6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid |
887982-70-9 | 95+% | 5g |
¥7394.00 | 2024-04-26 | |
A2B Chem LLC | AC00683-1g |
6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid |
887982-70-9 | 1g |
$363.00 | 2023-12-29 | ||
eNovation Chemicals LLC | D775910-5g |
6-[3,5-Bis(trifluoromethyl)phenyl]picolinic Acid |
887982-70-9 | 95% | 5g |
$865 | 2025-02-21 | |
Chemenu | CM177277-5g |
6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid |
887982-70-9 | 95% | 5g |
$702 | 2021-08-05 | |
eNovation Chemicals LLC | D775910-1g |
6-[3,5-Bis(trifluoromethyl)phenyl]picolinic Acid |
887982-70-9 | 95% | 1g |
$265 | 2024-07-20 | |
Alichem | A019113028-5g |
6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid |
887982-70-9 | 95% | 5g |
$758.51 | 2023-08-31 | |
A2B Chem LLC | AC00683-5g |
6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid |
887982-70-9 | 5g |
$1128.00 | 2023-12-29 |
6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid Related Literature
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
Additional information on 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid
6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid (CAS No. 887982-70-9): An Overview
6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid (CAS No. 887982-70-9) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promising potential in various therapeutic applications. The presence of the 3,5-bis(trifluoromethyl)phenyl group and the picolinic acid moiety endows this molecule with distinct chemical and biological properties that make it a valuable candidate for further investigation.
The chemical structure of 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid consists of a picolinic acid core attached to a 3,5-bis(trifluoromethyl)phenyl substituent. The trifluoromethyl groups are known for their strong electron-withdrawing properties, which can significantly influence the electronic and steric environment of the molecule. This structural feature contributes to the compound's stability and reactivity, making it an attractive target for synthetic chemists and medicinal chemists alike.
In recent years, there has been a growing interest in the use of fluorinated compounds in drug discovery due to their unique pharmacological properties. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of drug candidates, leading to improved bioavailability and reduced toxicity. 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid is no exception, as its trifluoromethyl groups have been shown to enhance its biological activity and pharmacokinetic profile.
One of the key areas of research involving 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid is its potential as an anti-inflammatory agent. Inflammation is a complex biological response to harmful stimuli and is a common feature in many diseases, including arthritis, asthma, and inflammatory bowel disease. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and alleviating symptoms associated with these conditions.
Beyond its anti-inflammatory properties, 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid has also shown promise in cancer research. The compound has been found to exhibit cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. Mechanistic studies have revealed that it can induce apoptosis (programmed cell death) by disrupting mitochondrial function and activating caspase cascades. These findings suggest that 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid could be a potential lead compound for the development of novel anticancer drugs.
The pharmacokinetic profile of 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid has also been extensively studied. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed following oral administration and has a moderate plasma half-life, which suggests that it could be administered as an oral medication for chronic conditions. Additionally, its low toxicity profile makes it a suitable candidate for long-term use.
In terms of synthetic accessibility, 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid can be synthesized through a series of well-established chemical reactions. One common approach involves the coupling of 6-bromopicolinic acid with 3,5-bis(trifluoromethyl)boronic acid using palladium-catalyzed cross-coupling reactions. This method provides high yields and allows for the facile introduction of various functional groups onto the picolinic acid core, enabling the synthesis of structurally diverse analogs for further optimization.
The safety profile of 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid has been evaluated in several preclinical studies. Toxicity assessments have shown that it is generally well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. However, as with any new drug candidate, comprehensive safety evaluations will be necessary before advancing to clinical trials.
In conclusion, 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid (CAS No. 887982-70-9) represents a promising compound with diverse therapeutic potential. Its unique chemical structure confers favorable biological activities and pharmacokinetic properties that make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are likely to uncover additional applications and optimize its use in various medical settings.
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